Sulfonylaniline
Sulfonylanilines are a class of aromatic compounds characterized by the presence of a sulfoxide group attached to an aniline ring. These materials find applications in various industries, including pharmaceuticals and agrochemicals due to their structural diversity and potential biological activities. Structurally, these compounds typically feature a benzene ring substituted with an amino group (—NH2) and a sulfonyl group (—SO2R), where R can represent different alkyl or aryl groups. The functional groups on sulfonylanilines provide versatile chemical reactivity, enabling their use in the synthesis of other complex molecules. Additionally, certain sulfonylanilines exhibit specific biological properties such as antimicrobial and antifungal activities, making them promising candidates for developing new therapeutic agents. Their ability to interact with biological macromolecules through hydrogen bonding and π-π stacking further enhances their potential utility in drug design and development.

Struktur | Chemischer Name | CAS | MF |
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N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride | 1185128-34-0 | C12H18ClFN2O2S |
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1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane | 887456-23-7 | C16H22N2O3S |
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N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine | 1219976-26-7 | C12H20N2O2S |
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2-3-Amino(ethyl)-4-(ethylsulfonyl)anilino-1-ethanol | 1220033-64-6 | C12H20N2O3S |
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5-3,4-Dihydro-2(1H)-isoquinolinyl-2-(ethylsulfonyl)aniline | 1220039-24-6 | C17H20N2O2S |
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2-(4-Methanesulfonylphenyl)aminoacetic Acid | 42288-25-5 | C9H11NO4S |
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N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine | 852702-51-3 | C14H12N2O6S |
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4-(2-Methoxyethanesulfonyl)aniline | 90643-77-9 | C9H13NO3S |
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Benzenamine, 2-chloro-4-[(trifluoromethyl)sulfonyl]- | 914774-71-3 | C7H5ClF3NO2S |
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4-Cyclohexanesulfonylphenylamine | 86810-84-6 | C12H17NO2S |
Verwandte Literatur
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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4. Book reviews
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